molecular formula C5H9F3N2 B3088897 (R)-2-(Trifluoromethyl)piperazine CAS No. 1187928-91-1

(R)-2-(Trifluoromethyl)piperazine

Cat. No. B3088897
CAS RN: 1187928-91-1
M. Wt: 154.13 g/mol
InChI Key: YNEJOOCZWXGXDU-SCSAIBSYSA-N
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Description

“®-2-(Trifluoromethyl)piperazine” is a compound that contains a piperazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions in the ring . The trifluoromethyl group is a common motif in pharmaceuticals, agrochemicals, and materials .


Synthesis Analysis

Trifluoromethyl ketones (TFMKs) are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons . The synthesis of trifluoromethyl-containing compounds is a challenging task in organic synthesis .


Molecular Structure Analysis

The structure determination of mono-fluorinated compounds, such as “®-2-(Trifluoromethyl)piperazine”, can be achieved using 19F as the focal point of the process . The 19F-centred NMR analysis utilizes the substantial sensitivity of 19F and its far-reaching couplings .


Chemical Reactions Analysis

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . Recent advances in trifluoromethylation of carbon-centered radical intermediates have been described .

Future Directions

The trifluoromethyl group has attracted more attention in recent years, and many trifluoromethylated compounds have been found to possess special activities . This suggests that “®-2-(Trifluoromethyl)piperazine” and similar compounds may have potential applications in various fields in the future.

properties

IUPAC Name

(2R)-2-(trifluoromethyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F3N2/c6-5(7,8)4-3-9-1-2-10-4/h4,9-10H,1-3H2/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNEJOOCZWXGXDU-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H](CN1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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